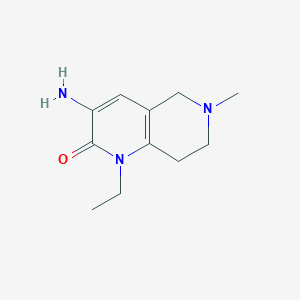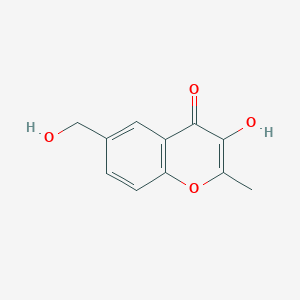
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one is a compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a hydroxyl group at the third position, a hydroxymethyl group at the sixth position, and a methyl group at the second position on the benzopyran ring. This structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is typically carried out under mild conditions and can be completed in a single step, making it efficient and cost-effective.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions, scaled up to meet production demands. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or hydroxymethyl groups, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups play a crucial role in its biological activity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Kojic Acid: 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one, known for its skin-lightening properties and use in cosmetics.
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, used as a flavor enhancer in the food industry.
Uniqueness: 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-1-benzopyran-4-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61407-15-6 |
|---|---|
Formule moléculaire |
C11H10O4 |
Poids moléculaire |
206.19 g/mol |
Nom IUPAC |
3-hydroxy-6-(hydroxymethyl)-2-methylchromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-6-10(13)11(14)8-4-7(5-12)2-3-9(8)15-6/h2-4,12-13H,5H2,1H3 |
Clé InChI |
DKRHRNJOZFPRTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=CC(=C2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


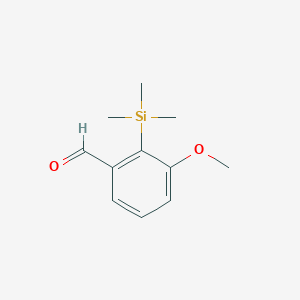

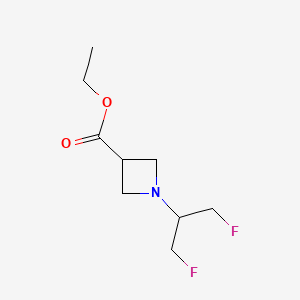
![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)

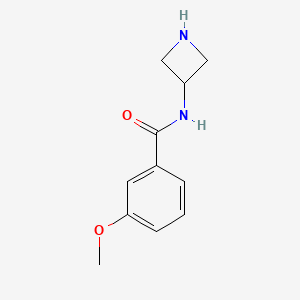

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)





